8-Methylnonan-2-one

描述

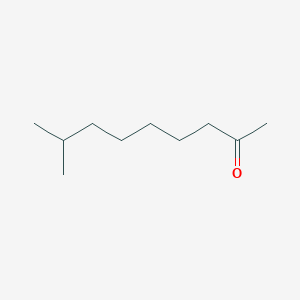

Structure

3D Structure

属性

CAS 编号 |

64303-47-5 |

|---|---|

分子式 |

C10H20O |

分子量 |

156.26 g/mol |

IUPAC 名称 |

8-methylnonan-2-one |

InChI |

InChI=1S/C10H20O/c1-9(2)7-5-4-6-8-10(3)11/h9H,4-8H2,1-3H3 |

InChI 键 |

QVXVZMFDDPTNBK-UHFFFAOYSA-N |

规范 SMILES |

CC(C)CCCCCC(=O)C |

产品来源 |

United States |

Natural Occurrence and Biogeochemical Distribution of 8 Methylnonan 2 One

Microbial Metabolism and Emission Profiles

Phytopathogenic Bacterial Isolates: Xanthomonas campestris pv. vesicatoria

Detection as a Volatile Organic Compound

8-Methylnonan-2-one is a branched aliphatic ketone that has been identified as a volatile organic compound (VOC) in various biological contexts. vulcanchem.com Volatile organic compounds are chemicals characterized by their high vapor pressure and low solubility in water, allowing them to be emitted as gases from certain solids or liquids. intertek.com The detection and analysis of VOCs like this compound are crucial for understanding complex biological and environmental processes. intertek.comnih.gov

Advanced analytical techniques are employed for the detection of VOCs. Gas chromatography-mass spectrometry (GC-MS) is a common and powerful method used for separating and identifying volatile compounds from a sample. intertek.commdpi.com Techniques such as headspace or thermal desorption GC-MS can be applied to enhance the detection of these compounds. intertek.com

Volatile organic compounds are produced through numerous biological processes and can be emitted from organisms in various ways, including exhaled breath. nih.gov The study of these compounds provides a window into the metabolic status of an organism. nih.gov For instance, this compound has been noted as a component of the female-produced sex pheromone of the desert spider Agelenopsis aperta. beilstein-journals.org It is also one of over 50 volatile compounds emitted by the phytopathogenic bacterium Xanthomonas campestris pv. vesicatoria 85-10. researchgate.net

Table 1: Detection Methods for Volatile Organic Compounds

| Analytical Technique | Description | Application |

|---|---|---|

| Gas Chromatography-Mass Spectrometry (GC-MS) | A method that combines the features of gas-chromatography and mass spectrometry to identify different substances within a test sample. intertek.com | Commonly used for VOC detection and analysis. intertek.commdpi.com |

| Headspace GC-MS | A technique where the vapor above a sample is injected into the GC, ideal for analyzing volatile components. intertek.com | Used for detecting residual solvents and other VOCs in various materials. intertek.com |

| Thermal Desorption GC-MS | A method where adsorbed VOCs are released by heating and then analyzed by GC-MS. intertek.com | Applied for sensitive detection of VOCs collected on adsorbent tubes. mdpi.com |

| Proton Transfer Reaction-Mass Spectrometry (PTR-MS) | An analytical chemistry technique that uses gas-phase hydronium ions as ion source reagents to analyze trace gases. researchgate.net | Used alongside GC/MS to determine the emission profile of bacteria like Xanthomonas campestris. researchgate.net |

Inter-kingdom Communication Dynamics (e.g., Fungal Growth Modulation)

Volatile organic compounds, including ketones like this compound, play a significant role in mediating interactions between different biological kingdoms, a process known as inter-kingdom communication. frontiersin.orgnih.gov These chemical signals can influence the growth and behavior of organisms in both antagonistic and mutualistic relationships. frontiersin.org

Fungal volatile organic compounds (FVOCs) are known to mediate intra- and inter-specific interactions among fungi and can also influence bacteria and plants. frontiersin.orgresearchgate.net There is growing evidence that these compounds are critical in shaping the dynamics of microbial communities. frontiersin.org For example, volatiles from certain bacteria have been shown to inhibit the growth of pathogenic fungi, suggesting a defensive role for these compounds. beilstein-journals.org

The bacterium Xanthomonas campestris pv. vesicatoria 85-10 produces a variety of volatile methylketones. beilstein-journals.org While the specific bioactivity of many of these compounds, including this compound, is not fully elucidated, related methylketones have demonstrated effects on fungal growth. beilstein-journals.orgresearchgate.net For instance, tests with other ketones produced by X. campestris showed that they could either promote or inhibit the growth of the fungus Rhizoctonia solani depending on the concentration. researchgate.net This highlights the complex, dose-dependent nature of these interactions.

Inter-kingdom communication is a sophisticated process, with chemical signals from one organism influencing the gene expression and physiological responses of another. nih.gov This has been observed in polymicrobial biofilms where bacteria and fungi exchange signaling molecules. nih.gov While direct studies on this compound's specific role in modulating fungal growth are limited, its presence in organisms known to engage in such chemical cross-talk suggests its potential involvement in these complex ecological interactions. beilstein-journals.orgfrontiersin.org

Table 2: Examples of Inter-kingdom Communication via Volatiles

| Emitting Organism | Affected Organism | Observed Effect | Reference |

|---|---|---|---|

| Xanthomonas campestris pv. vesicatoria 85-10 | Rhizoctonia solani | Growth promotion at low concentrations of related ketones, inhibition at high concentrations. | researchgate.net |

| Penicillium paneum | Conspecifics and other fungi | Inhibition of spore germination. | frontiersin.org |

| Rhizobacteria (e.g., Serratia spp., Pseudomonas spp.) | Various fungi (e.g., R. solani, Verticillium dahliae) | Strong inhibition of fungal growth. | beilstein-journals.org |

| Candida albicans | Aspergillus nidulans | Farnesol-dependent inhibition of growth. | nih.gov |

Phytogenic Origins: Ruta angustifolia

This compound has been identified as a natural product found in the plant Ruta angustifolia. vulcanchem.com This perennial herbaceous plant belongs to the Rutaceae family, commonly known as rue. vulcanchem.com The compound is present in the essential oils of the plant, which suggests it may contribute to the plant's defense mechanisms, potentially acting as an insect deterrent or antimicrobial agent. vulcanchem.com

The genus Ruta is known for producing a variety of chemical constituents, including other methylketones. For example, 9-methyldecan-2-one has also been reported in Ruta angustifolia as well as in the related species Ruta graveolens. nih.gov The presence of these branched-chain ketones points to specific biosynthetic pathways within the plant. It is plausible that these compounds are synthesized through the β-oxidation of branched-chain fatty acids. vulcanchem.com

Biosynthetic Pathways and Metabolic Precursors of 8 Methylnonan 2 One

Proposed Biogenetic Routes from Fatty Acid Metabolism

The primary proposed routes for the biosynthesis of 8-methylnonan-2-one originate from the metabolism of fatty acids. These pathways involve the incorporation of specific building blocks and subsequent enzymatic modifications.

The carbon backbone of fatty acids, and by extension this compound, is assembled from smaller precursor molecules. The biosynthesis of branched-chain fatty acids, the likely precursors to branched ketones, involves the incorporation of starter units other than acetate (B1210297). While straight-chain fatty acids are built from acetyl-CoA units, the introduction of a methyl branch often arises from the use of a propionyl-CoA starter unit, derived from the propionate (B1217596) pool. This initial three-carbon unit, followed by the sequential addition of two-carbon units from malonyl-CoA (derived from acetate), establishes the branched structure that is characteristic of the final ketone product.

A plausible biosynthetic route for this compound involves the modification of a pre-existing branched-chain fatty acid. One proposed pathway suggests that a longer branched-chain fatty acid, such as 13-methyltetradecanoyl-SCoA, undergoes processes of dehydrogenation and chain shortening. beilstein-journals.org This is thought to occur through β-oxidation, a metabolic process that breaks down fatty acids to generate acetyl-CoA. In the case of methylketone biosynthesis, this process may be incomplete. acs.org

The β-oxidation of a branched-chain fatty acid could lead to a β-ketoacyl-CoA intermediate. vulcanchem.comnih.gov Subsequent enzymatic action would then lead to the formation of the methyl ketone. For example, in the bacterium Xanthomonas campestris, it is suggested that 11-methyl-3-oxodecanoyl-SCoA is a key intermediate in the formation of methyl ketones. beilstein-journals.org This intermediate can be formed through the chain elongation of 3-methylbutyryl-SCoA or through the chain shortening of 13-methyltetradecanoyl-SCoA. beilstein-journals.org

Origin from Acetate and Propionate Pools

Enzymatic Systems and Catalytic Mechanisms Implicated in Methylketone Formation

The conversion of fatty acid intermediates into methyl ketones is not a spontaneous process but is catalyzed by specific enzymes. Research, particularly in plants like the wild tomato Solanum habrochaites, has shed light on a two-step enzymatic system responsible for methylketone synthesis. oup.comoup.comnih.govnih.gov

The first step involves a thioesterase, which hydrolyzes the thioester bond of a β-ketoacyl-acyl carrier protein (ACP), an intermediate in fatty acid biosynthesis. oup.comnih.govresearchgate.net This releases a free β-ketoacid. The second step is the decarboxylation of this β-ketoacid, catalyzed by a decarboxylase, to yield the final methyl ketone and carbon dioxide. oup.comnih.govucsd.edu In wild tomato, these enzymes are known as Methylketone Synthase 2 (MKS2), the thioesterase, and Methylketone Synthase 1 (MKS1), the decarboxylase. oup.comnih.govresearchgate.net While some decarboxylation of β-keto acids can occur spontaneously, the enzymatic catalysis by MKS1 significantly enhances the production of methylketones. researchgate.net

| Enzyme | Function | Substrate | Product |

| Methylketone Synthase 2 (MKS2) | Thioesterase | 3-Ketoacyl-ACP | 3-Ketoacid |

| Methylketone Synthase 1 (MKS1) | Decarboxylase | 3-Ketoacid | Methyl Ketone |

Comparative Analysis of Branched Methylketone Biosynthesis in Diverse Organisms

The biosynthesis of methyl ketones, including branched variants, is observed across different biological kingdoms, though the specific pathways and enzymes may differ.

In many plants, such as those in the Ruta genus, this compound is a component of their essential oils, suggesting a role in defense. vulcanchem.com The biosynthesis in these plants is thought to follow the general pathway of fatty acid metabolism followed by oxidation and decarboxylation. vulcanchem.com In the wild tomato, the synthesis of high levels of methylketones like 2-undecanone (B123061) and 2-tridecanone (B165437) in glandular trichomes serves as a defense against insects. nih.govresearchgate.net

In filamentous fungi, methyl ketones are often formed as byproducts of incomplete β-oxidation of fatty acids. acs.org This pathway involves the release of β-ketoacyl-CoA esters, which are then deacylated to β-ketoacids and subsequently decarboxylated. acs.org

In bacteria, such as Xanthomonas campestris, branched-chain methyl ketones are also produced. beilstein-journals.org The proposed biosynthesis in these organisms also points to the modification of branched-chain fatty acids. beilstein-journals.org

Insects also utilize methyl ketones. For instance, this compound is a component of the sex pheromone of the desert spider Agelenopsis aperta. beilstein-journals.org The biosynthesis in insects is less understood but is also speculated to derive from fatty acid precursors. ucsd.edu

This comparative analysis reveals a conserved theme of utilizing fatty acid metabolism as the foundation for methyl ketone biosynthesis, with variations in the specific enzymes and regulatory mechanisms across different organisms.

| Organism Type | Proposed Biosynthetic Origin | Key Intermediates | Example Compound(s) |

| Plants (Solanum habrochaites) | De novo fatty acid synthesis in trichomes | 3-Ketoacyl-ACP | 2-Undecanone, 2-Tridecanone |

| Fungi | Incomplete β-oxidation of fatty acids | β-Ketoacyl-CoA | Various medium-chain methyl ketones |

| Bacteria (Xanthomonas campestris) | Chain elongation/shortening of branched fatty acids | 11-Methyl-3-oxodecanoyl-SCoA | 10-Methylundecan-2-one |

| Insects (Agelenopsis aperta) | Presumed fatty acid metabolism | Not fully elucidated | This compound |

Advanced Synthetic Methodologies for 8 Methylnonan 2 One and Structural Analogues

Total Synthesis Strategies for Alkyl Branched Ketones

The construction of the carbon skeleton of alkyl-branched ketones like 8-methylnonan-2-one often relies on powerful carbon-carbon bond-forming reactions.

Grignard reagents, with the general formula RMgX, are potent nucleophiles widely used in organic synthesis to form new carbon-carbon bonds. geeksforgeeks.org Their reaction with carbonyl compounds is a classic method for creating alcohols, which can then be oxidized to ketones. organicchemistrytutor.com For the synthesis of a branched ketone like this compound, a retrosynthetic analysis might involve disconnecting the carbon chain at a strategic point to identify suitable Grignard and carbonyl precursors.

A documented synthesis of 8-methylnonanoic acid, a precursor that could potentially be converted to this compound, utilizes a copper-catalyzed alkylation of a Grignard reagent. researchgate.net In this specific pathway, isobutyl magnesium bromide is coupled with ethyl-6-bromohexanoate. researchgate.net This reaction builds the characteristic branched carbon chain.

Table 1: Example of Grignard Reagent in Synthesis

| Reactant 1 | Reactant 2 | Catalyst | Product of Coupling |

|---|

This table illustrates a key step in a synthetic sequence that establishes the carbon framework necessary for this compound and its derivatives.

The resulting ester, ethyl 8-methylnonanoate, can then undergo further transformations to yield the target ketone. While this specific example leads to the carboxylic acid, the principle of using a Grignard reagent to assemble the branched alkyl chain is a cornerstone of synthetic strategy.

The hydration of terminal alkynes is a reliable method for the synthesis of methyl ketones. libretexts.orgmsu.edu This reaction typically proceeds with Markovnikov regioselectivity, meaning the oxygen atom adds to the more substituted carbon of the triple bond, yielding a ketone after tautomerization of the initial enol intermediate. libretexts.orgmsu.edulibretexts.org

The process is often catalyzed by mercury (II) salts, such as mercuric sulfate, in the presence of a strong acid like sulfuric acid. libretexts.orglibretexts.org

Reaction Scheme: Hydration of a Terminal Alkyne R-C≡CH + H₂O --(HgSO₄, H₂SO₄)--> [R-C(OH)=CH₂] --> R-C(=O)-CH₃ (Alkyne)(Enol intermediate)(Methyl ketone)

For the synthesis of this compound, the required starting material would be 8-methylnon-1-yne. The hydration of this terminal alkyne would directly yield the desired methyl ketone. This functional group interconversion provides a direct and efficient route to the target molecule, assuming the precursor alkyne is accessible. An alternative to mercury-catalyzed hydration is the hydroboration-oxidation of a terminal alkyne, which yields an aldehyde. msu.edumasterorganicchemistry.com

Grignard Reagent-Mediated Coupling Reactions

Chemical Transformation Approaches

The synthesis of ketones can also be achieved through the cleavage of larger molecules or the rearrangement of existing structures.

Oxidative cleavage of carbon-carbon double bonds is a powerful tool in organic synthesis for producing carbonyl compounds. thieme-connect.denih.govorganic-chemistry.org Ozonolysis is a common method where an alkene is treated with ozone (O₃), followed by a workup step. masterorganicchemistry.comjove.com The choice of workup conditions determines the final products. A reductive workup (e.g., with dimethyl sulfide (B99878) or zinc) yields aldehydes and ketones, while an oxidative workup (e.g., with hydrogen peroxide) will oxidize any resulting aldehydes to carboxylic acids. masterorganicchemistry.comlibretexts.org

To synthesize this compound via this method, a suitable alkene precursor would be required. For instance, an appropriately substituted alkene could be cleaved to yield the desired ketone and another carbonyl compound.

Another approach involves the cleavage of 1,2-diols (glycols). thieme-connect.de These diols can be readily cleaved using oxidizing agents like sodium periodate (B1199274) (NaIO₄) or lead(IV) acetate (B1210297) to give two carbonyl compounds. thieme-connect.de This two-step sequence, involving dihydroxylation of an alkene followed by cleavage, serves as an alternative to ozonolysis. nih.gov

Table 2: Oxidative Cleavage Methods for Ketone Synthesis

| Method | Starting Material | Key Reagents | Product Type |

|---|---|---|---|

| Ozonolysis (Reductive Workup) | Alkene | 1. O₃ 2. (CH₃)₂S or Zn/H₂O | Aldehydes/Ketones |

| Ozonolysis (Oxidative Workup) | Alkene | 1. O₃ 2. H₂O₂ | Carboxylic Acids/Ketones |

This table summarizes common oxidative cleavage reactions that can be employed in the synthesis of ketones.

Fragmentation reactions offer unique pathways to ketones by breaking down larger, often cyclic, molecules. thieme-connect.denumberanalytics.comnumberanalytics.com These reactions are valuable in the synthesis of complex organic molecules. thieme-connect.de

The Grob fragmentation involves the cleavage of a 1,3-diol or a related compound to form a ketone or aldehyde and an alkene. numberanalytics.comlibretexts.org The reaction is driven by the formation of stable products.

The Eschenmoser fragmentation is another key reaction that converts α,β-epoxyketones into alkynes and carbonyl compounds using aryl sulfonylhydrazines. numberanalytics.comwikipedia.org The driving force for this reaction is the formation of the highly stable nitrogen gas molecule. wikipedia.org While these fragmentation reactions are powerful, their application to the synthesis of a relatively simple acyclic ketone like this compound would depend on the availability of suitable complex starting materials.

Rearrangement processes, such as the pinacol (B44631) and oxy-Cope rearrangements, also represent important strategies in ketone synthesis. thieme-connect.de

Oxidative Cleavage of Alkenes and Diols

Stereoselective Synthesis of Chiral Methylketones

The methyl group at the 8-position of this compound makes it a chiral molecule. The synthesis of a single enantiomer of such a chiral ketone requires stereoselective methods. Nucleophilic addition to carbonyl groups is a fundamental reaction where stereoselectivity can be achieved. libguides.com

When a chiral center is already present in a molecule, as in the reduction of a chiral ketone, diastereomeric products can be formed. libguides.com The synthesis of enantiomerically pure compounds often involves the use of chiral auxiliaries or catalysts. For instance, novel chiral auxiliaries have been developed for the stereoselective allylation of aliphatic methyl ketones. nih.gov

Another approach involves the Lewis acid-mediated addition of titanium enolates derived from chiral auxiliaries to ketals of aliphatic methyl ketones. figshare.comnih.gov This method allows for the creation of new stereocenters with high control. Furthermore, highly stereoselective aldol (B89426) reactions using chiral β,γ-unsaturated methyl ketones have been reported as a strategy in the synthesis of complex natural products, demonstrating the level of control achievable in modern organic synthesis. acs.org

Analytical Characterization Techniques for 8 Methylnonan 2 One in Complex Matrices

High-Resolution Chromatographic Separations

Gas chromatography (GC) stands as a cornerstone for the separation of volatile and semi-volatile compounds like 8-methylnonan-2-one from complex mixtures. gcms.cz Its efficacy is significantly enhanced when coupled with various sensitive detection systems.

Gas Chromatography (GC) Coupled with Various Detection Systems

The choice of detector in GC is pivotal for achieving the desired selectivity and sensitivity. While the Flame Ionization Detector (FID) is a common choice for general hydrocarbon analysis due to its robustness and wide linear range, the Electron Capture Detector (ECD) offers superior sensitivity for electrophilic compounds. For ketones like this compound, derivatization is often employed to enhance their detectability by ECD. researchgate.net

Although direct detection of this compound is feasible, its response can be significantly improved through derivatization, a process that modifies the analyte to increase its volatility or detector response. gcms.cz

Retention Index Analysis and Derivatization Strategies

Retention indices (RI) are a valuable tool for the identification of compounds in GC, providing a more reliable measure than absolute retention times, which can vary between instruments and analytical conditions. lotusinstruments.com The Kovats retention index system, for instance, standardizes retention times relative to those of n-alkanes. lotusinstruments.com For this compound, the NIST Chemistry WebBook reports a normal alkane retention index on a non-polar Ultra-2 capillary column. nist.govnist.gov

Derivatization is a key strategy to improve the chromatographic behavior and detectability of ketones. gcms.cz Common derivatization reactions for ketones fall into categories like acylation, alkylation, or silylation. gcms.cz A widely used method involves the reaction with O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA), which forms oxime derivatives. sigmaaldrich.comnih.gov These derivatives are highly responsive to electron capture detection and can be readily separated by GC. researchgate.netsigmaaldrich.com This technique has proven effective for the analysis of aldehydes and ketones in various matrices, including ambient air and household products. sigmaaldrich.comnih.gov The formation of stereoisomers (syn and anti) from unsymmetrical ketones upon derivatization can sometimes lead to the appearance of two peaks for a single analyte, which needs to be considered during analysis. researchgate.net

| Derivatization Reagent | Analyte Type | Advantages |

| O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA) | Aldehydes, Ketones | Quantitative reaction, stable derivatives, no cleanup needed, good GC resolution. sigmaaldrich.com |

| o-Alkylhydroxylamine HCl reagents | Aldehydes, Ketones | Forms oximes suitable for analysis. gcms.cz |

| N-butylboronic acid | 1,2- or 1,3-diols, α- or β-hydroxy acids | Forms nonpolar boronate derivatives. gcms.cz |

Mass Spectrometric Identification and Profiling

Mass spectrometry (MS), particularly when coupled with GC, is a powerful tool for the definitive identification and quantification of volatile compounds.

Gas Chromatography-Mass Spectrometry (GC/MS) for Volatile Analysis

GC-MS combines the separation power of GC with the identification capabilities of MS. researchgate.netbeilstein-journals.org As this compound and other volatile compounds elute from the GC column, they are ionized, and the resulting mass-to-charge ratio of the fragments is measured. The fragmentation pattern, or mass spectrum, serves as a molecular fingerprint for identification. For this compound, electron ionization (EI) typically results in a molecular ion peak at m/z 156. vulcanchem.com The base peak is often observed at m/z 43, corresponding to the acetyl cation (CH₃CO⁺), with other significant fragments appearing at m/z 59 and 112. vulcanchem.com In studies of volatile emissions from bacteria, GC/MS has been instrumental in identifying this compound among a complex mixture of compounds. researchgate.netbeilstein-journals.orgresearchgate.net

Proton Transfer Reaction Mass Spectrometry (PTR-MS) for Real-Time Volatile Monitoring

Proton Transfer Reaction Mass Spectrometry (PTR-MS) is a technique used for the real-time monitoring of volatile organic compounds (VOCs) without the need for chromatographic separation. researchgate.netbeilstein-journals.org It utilizes the transfer of a proton from hydronium ions (H₃O⁺) to the analyte molecules. beilstein-journals.org While PTR-MS provides molecular mass information and allows for rapid detection, it does not offer detailed structural information for unambiguous identification. researchgate.netbeilstein-journals.org In the analysis of bacterial volatiles, a signal at m/z 157 was tentatively attributed to the protonated form of several C10-ketones, including this compound. researchgate.netbeilstein-journals.orgresearchgate.net The combination of PTR-MS for initial screening and GC-MS for confirmation provides a comprehensive approach to analyzing complex volatile profiles. beilstein-journals.orgmdpi.com

Advanced Sample Preparation and Extraction Methods from Biological Samples

The extraction of this compound from complex biological matrices like blood or microbial cultures is a critical first step in its analysis. jove.commdpi.comnih.gov The goal is to isolate the analyte from interfering substances and pre-concentrate it for detection.

Headspace analysis, particularly Headspace-Solid Phase Microextraction (HS-SPME), is a widely used technique for extracting VOCs from biological samples. mdpi.commst.dk This method involves exposing a coated fiber to the headspace above the sample, where volatile compounds partition onto the fiber. The fiber is then transferred to the GC inlet for desorption and analysis. mdpi.com The choice of fiber coating is crucial for efficient extraction; for instance, a divinylbenzene/carboxen/polydimethylsiloxane (B3030410) (DVB/CAR/PDMS) fiber is effective for a broad range of volatiles. mdpi.com

For challenging matrices like whole blood, methods to disrupt the binding of VOCs to proteins are often necessary to improve recovery. mdpi.comnih.gov The addition of salts, such as sodium chloride, can enhance the release of VOCs from the sample matrix through a "salting-out" effect. mdpi.compreprints.org Furthermore, protein denaturing agents like urea (B33335) can be used to release protein-bound VOCs, significantly increasing detection sensitivity. mdpi.comnih.gov Vacuum-assisted sorbent extraction is another advanced method for capturing actively produced microbial VOCs from human-associated samples. jove.com

| Sample Preparation Technique | Matrix | Principle | Key Advantages |

| Headspace-Solid Phase Microextraction (HS-SPME) | Various biological and environmental samples | Partitioning of volatile analytes from the headspace onto a coated fiber. mdpi.com | Solvent-free, simple, sensitive. mdpi.com |

| Salting-Out | Aqueous biological samples | Addition of salt to decrease analyte solubility in the aqueous phase and increase volatility. mdpi.com | Enhanced sensitivity. mdpi.com |

| Protein Denaturation | Whole blood, plasma | Use of reagents like urea to disrupt protein-VOC binding. mdpi.comnih.gov | Improved recovery of bound analytes. mdpi.comnih.gov |

| Vacuum-Assisted Sorbent Extraction | Human-associated microbial samples | Use of vacuum to facilitate the transfer of volatiles onto a sorbent material. jove.com | Efficient capture of actively produced VOCs. jove.com |

Solid Phase Microextraction (SPME) for Semiochemical Collection

Solid Phase Microextraction (SPME) is a widely adopted technique for the sampling of volatile organic compounds (VOCs) in the field of chemical ecology. mdpi.com It is particularly advantageous for the collection of semiochemicals from living organisms or their environment because it is non-destructive, highly sensitive, and can be used for in-vivo and headspace sampling. mdpi.comunl.edu The technique involves exposing a fused silica (B1680970) fiber coated with a specific stationary phase to the sample matrix (or its headspace). sigmaaldrich.com Analytes partition from the matrix onto the fiber, which is then transferred to the injection port of a gas chromatograph for thermal desorption and analysis. sigmaaldrich.com

The selection of the SPME fiber is a critical parameter that depends on the polarity and molecular weight of the target analyte. sigmaaldrich.com For ketones like this compound, various fiber coatings can be considered. Research on other volatile ketones and semiochemicals from complex matrices, such as insects and microbial cultures, provides valuable guidance on fiber selection and extraction conditions.

Research Findings:

While specific studies detailing the SPME collection of this compound as an insect semiochemical are not abundant, its collection from other complex matrices has been documented. For instance, this compound has been identified as a volatile organic compound produced by the phytopathogenic bacterium Xanthomonas campestris pv. vesicatoria 85-10. nih.govbeilstein-journals.org In these studies, headspace SPME (HS-SPME) was successfully employed to collect the volatile compounds, including this compound, from the bacterial cultures for subsequent GC-MS analysis. researchgate.net The compound is also known as a component of the female-produced sex pheromone of the desert spider Agelenopsis aperta. nih.govresearchgate.net

The choice of fiber is paramount for efficient extraction. The general principle is that nonpolar fibers, like those coated with polydimethylsiloxane (PDMS), are suitable for nonpolar analytes. shimadzu.com For more polar or a wider range of compounds, bipolar fibers such as those with Divinylbenzene/Carboxen/PDMS (DVB/CAR/PDMS) are often preferred. mdpi.com

The table below summarizes SPME fiber selection and parameters from relevant studies on the collection of volatile compounds from complex biological matrices, which can be adapted for the analysis of this compound.

| Matrix/Organism | Target Analytes | SPME Fiber Type | Extraction Mode | Key Findings/Parameters | Reference |

|---|---|---|---|---|---|

| Brown Recluse Spider (Loxosceles reclusa) | Airborne semiochemicals | 100 µm PDMS | Headspace (HS) | PDMS fiber showed the best performance for extracting a wide range of spider analytes from a single living spider. | unl.edu |

| Bacterium (Xanthomonas campestris) | Volatile organic compounds, including this compound | Not explicitly stated, but SPME was used. | Headspace (HS) | Successfully identified this compound in the volatile profile of the bacterium. | nih.govresearchgate.net |

| Stored Wheat | Volatile compounds from insect pests | 85 µm CAR/PDMS | Headspace (HS) | CAR/PDMS fiber demonstrated optimal efficiency in extracting a broad range of volatiles. | unl.edu |

| Pears | Volatile aroma compounds | 50/30 µm DVB/CAR/PDMS | Headspace (HS) | This fiber was found to be optimal for extracting a wide variety of volatile compounds compared to PDMS, PA, and PDMS/PVB fibers. | mdpi.com |

| Giant Panda Enclosure | Airborne volatile compounds (ketones, aldehydes) | Carboxen/Polydimethylsiloxane (CAR/PDMS) | Air sampling | Recommended for trace-level volatiles and low molecular weight compounds. | nih.gov |

These findings collectively demonstrate that HS-SPME coupled with GC-MS is a highly suitable and effective technique for the collection and analysis of this compound from complex matrices where it may act as a semiochemical. The selection of a bipolar fiber, such as those containing Carboxen and/or DVB in addition to PDMS, is likely to provide the most comprehensive profile of volatile emissions, including the target ketone. The non-destructive nature of headspace sampling makes it ideal for studying the dynamic emission of semiochemicals from living organisms without interference from solvent artifacts. mdpi.com

Ecological and Biological Functions of 8 Methylnonan 2 One in Chemically Mediated Interactions

Role as a Semiochemical in Interspecific and Intraspecific Chemical Communication

Semiochemicals are signaling chemicals used by organisms to convey information. 8-Methylnonan-2-one has been identified as a key semiochemical, particularly within the arthropod phylum, where it functions in both communication between members of the same species (intraspecific) and between different species (interspecific).

Pheromonal Activity and Behavioral Modulation in Arthropods

Pheromones are a class of semiochemicals that trigger a social response in members of the same species. This compound is a notable component of the female-produced sex pheromone of the desert spider, Agelenopsis aperta. beilstein-journals.orgresearchgate.nethebmu.edu.cnnih.govresearchgate.netresearchgate.net This compound is crucial for attracting males for mating, demonstrating its vital role in the reproductive success of this species. While it is a major component, another minor compound, 6-methylheptan-3-one, has been identified in the spider's pheromone blend but does not appear to be critical for communication. hebmu.edu.cn

The use of methyl ketones as pheromones is not limited to spiders. In various insect orders, including Lepidoptera (moths and butterflies) and Trichoptera (caddisflies), secondary alcohols and their ketone derivatives are part of their pheromonal communication systems. nhmus.hu Furthermore, the chemical profiles of long-chain ketones can differ between sympatric species, suggesting a role in maintaining reproductive isolation. rsc.org In the brown treesnake, Boiga irregularis, methyl ketones are involved in chemical signaling related to sex identification, with females producing specific ketomonoenes. unl.edu

Chemoattraction in Insect Species

Beyond its role as a sex pheromone, this compound and other methyl ketones can act as chemoattractants for various insect species. For instance, volatiles from the phytopathogenic bacterium Xanthomonas campestris pv. vesicatoria 85-10, which include this compound, have been studied for their influence on other organisms. beilstein-journals.orgfrontiersin.org While the direct chemoattractant properties of isolated this compound on a wide range of insects are still under investigation, the presence of this compound in complex volatile mixtures that attract or repel insects is well-documented.

For example, the red palm weevil, Rhynchophorus ferrugineus, a significant pest of palm trees, uses a male-produced aggregation pheromone composed of methyl-branched compounds to coordinate mass attacks. biorxiv.org Although the primary components are ferrugineol and ferrugineone, this highlights the importance of methyl-branched ketones in insect chemoattraction. biorxiv.org

Table 1: Documented Pheromonal and Chemoattractant Roles of this compound and Related Methyl Ketones

| Species | Order/Family | Role of Methyl Ketone | Specific Compound(s) | Citations |

| Agelenopsis aperta (Desert Spider) | Araneae/Agelenidae | Female sex pheromone | This compound | beilstein-journals.orgresearchgate.nethebmu.edu.cnnih.govresearchgate.netresearchgate.netpherobase.com |

| Boiga irregularis (Brown Treesnake) | Squamata/Colubridae | Sex-specific chemical signal | Pentatriaconten-2-one, Heptatriacontadien-2-one | unl.edu |

| Rhynchophorus ferrugineus (Red Palm Weevil) | Coleoptera/Curculionidae | Aggregation pheromone | Ferrugineol, Ferrugineone | biorxiv.org |

Interorganismal Chemical Ecology in Microbial-Plant Associations

The influence of this compound extends to the microbial world and its interactions with plants. Volatile organic compounds (VOCs) produced by microorganisms can have profound effects on the growth and development of fungi and plants.

Impact on Fungal Physiology and Mycelial Growth Dynamics

Volatiles emitted by bacteria can significantly influence fungal growth. The bacterium Xanthomonas campestris pv. vesicatoria 85-10 produces a complex mixture of over 50 VOCs, with ketones and methylketones being the majority. nih.govresearchgate.netfrontiersin.org Among these, this compound is a notable component. researchgate.netfrontiersin.org

Volatile-Mediated Interactions in Phytopathogenic Systems

The production of this compound by the phytopathogenic bacterium Xanthomonas campestris pv. vesicatoria 85-10 points to its potential role in the complex interactions within a plant-pathogen system. beilstein-journals.orgnih.govresearchgate.net This bacterium is a known cause of diseases in various plants. beilstein-journals.org The emitted volatiles, including this compound, may act as signaling molecules that influence the plant's defense mechanisms or affect other microorganisms in the phyllosphere, the surface of leaves. beilstein-journals.org

The volatile blend from X. c. pv. vesicatoria 85-10, containing this compound, could potentially act as an antagonistic weapon against competing fungi on the plant surface. beilstein-journals.org This is a crucial aspect of the bacterium's ability to colonize and infect the host plant. The interplay of these volatile compounds creates a complex chemical landscape that can modulate the relationships between bacteria, fungi, and the host plant.

Table 2: Emission of this compound and its Effects in Microbial-Plant Systems

| Emitting Organism | Affected Organism(s) | Observed/Potential Effect | Key Volatile Component(s) | Citations |

| Xanthomonas campestris pv. vesicatoria 85-10 | Fungi (e.g., Rhizoctonia solani) | Inhibition of mycelial growth (as part of a volatile blend) | This compound, 10-Methylundecan-2-one, other methyl ketones | beilstein-journals.orgnih.govresearchgate.netfrontiersin.orgnih.gov |

| Xanthomonas campestris pv. vesicatoria 85-10 | Host Plants | Potential modulation of plant defense and interaction with phyllosphere microbiota | This compound and other bacterial VOCs | beilstein-journals.org |

Broader Implications of Methylketone Signaling in Ecosystems

The roles of this compound and other methyl ketones as signaling molecules are diverse and have significant implications for ecosystem dynamics. These compounds are integral to the chemical language that governs interactions between organisms, influencing processes from reproduction to pathogenesis.

The study of methyl ketone signaling provides insights into the evolution of chemical communication systems and the co-evolution of species. The specificity of pheromone blends, often including methyl ketones, can be a driving force in speciation and the maintenance of reproductive barriers. rsc.org

In the context of agriculture and pest management, understanding the chemoattractant properties of compounds like this compound could lead to the development of novel and targeted pest control strategies. hebmu.edu.cn By harnessing the natural chemical signals that insects use to find mates or hosts, it may be possible to create more effective and environmentally benign lures for trapping and monitoring pest populations.

Furthermore, the discovery of methyl ketones in the volatile profiles of plant-associated microbes opens up new avenues for research into the role of these compounds in plant health and disease. The ability of microbial volatiles to influence fungal growth and potentially modulate plant defenses suggests that these compounds could be exploited to develop new biocontrol agents or plant growth promoters.

Future Directions and Research Applications of 8 Methylnonan 2 One Studies

Unraveling Enantiomeric Specificity in Biological Responses

A critical area for future investigation is the stereochemistry of 8-methylnonan-2-one and its influence on biological activity. Like many chiral molecules, the (R)- and (S)-enantiomers of this compound are likely to exhibit different, and possibly even opposing, effects in biological systems. This is a well-established principle in chemical ecology, where the specific configuration of a molecule is often crucial for its recognition by biological receptors.

For instance, studies on other semiochemicals have demonstrated that different enantiomers can elicit varied behavioral responses in insects. Research into butenolide signaling molecules has shown that 1'R-isomers can be significantly more active in inducing antibiotic production in Streptomyces species compared to their 1'S-counterparts, highlighting the importance of stereochemistry in biological activity. nii.ac.jp Future studies should focus on synthesizing pure enantiomers of this compound and evaluating their individual effects in relevant bioassays. This could involve testing their attractiveness or repellency to insects, their antimicrobial properties, or their role in plant-microbe interactions. Understanding this enantiomeric specificity is paramount for developing targeted and effective applications.

Elucidation of Novel Biosynthetic Enzymes and Genetic Pathways

The production of this compound in organisms such as the bacterium Xanthomonas campestris pv. vesicatoria 85-10 points to the existence of specific biosynthetic pathways. beilstein-journals.org A suggested pathway involves the chain elongation of 3-methylbutyryl-SCoA, derived from leucine, with 11-methyl-3-oxodecanoyl-SCoA being a key intermediate. beilstein-journals.org However, the specific enzymes and the genes that encode them remain to be fully characterized.

Future research should aim to identify and characterize the complete genetic and enzymatic cascade responsible for this compound synthesis. This will likely involve a combination of genomic, transcriptomic, and proteomic approaches. For example, gene knockout studies in producing organisms could pinpoint the essential genes. google.com Heterologous expression of candidate genes in a non-producing host, such as E. coli, could then confirm their function. google.com The identification of these enzymes, potentially including novel ketosynthases or enzymes involved in fatty acid metabolism, would not only illuminate the biosynthesis of this specific compound but could also provide new tools for metabolic engineering and the production of other valuable branched-chain molecules. google.combeilstein-journals.orgmdpi.com The study of biosynthetic pathways for other natural products, such as sesquiterpene lactones and 1,4-naphthoquinones, provides a roadmap for this type of investigation. scienceopen.comnih.gov

Development of Advanced Bioanalytical Tools for Trace Analysis

To fully understand the ecological roles of this compound, which often acts at very low concentrations, the development of highly sensitive and specific analytical methods is crucial. Current methods like gas chromatography-mass spectrometry (GC-MS) are effective for identifying and quantifying this compound in complex volatile mixtures. beilstein-journals.orgresearchgate.net However, there is a continuous need for more advanced techniques that can detect and quantify trace amounts of this compound in various environmental and biological matrices.

Future efforts could focus on developing techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods, which have proven successful for the trace analysis of other bioactive compounds. researchgate.net Additionally, the use of high-performance liquid chromatography (HPLC) coupled with detectors like UV or diode array detectors (DAD) has been effective for analyzing other natural products and could be adapted for this compound. mdpi.com The development of specific antibodies for use in immunoassays could also provide a rapid and high-throughput screening tool. These advanced analytical tools will be indispensable for studying the subtle dynamics of this compound in its natural context.

Exploration of this compound and Analogues in Bio-inspired Pest Management Strategies

The identification of this compound as a component of the sex pheromone of the desert spider Agelenopsis aperta highlights its potential for use in pest management. beilstein-journals.orgresearchgate.net Pheromones and other semiochemicals are increasingly being integrated into pest control strategies as environmentally friendly alternatives to broad-spectrum pesticides. google.comncsu.edu

Future research should explore the potential of this compound and its synthetic analogues as attractants for trapping or mating disruption of specific pests. This would involve field trials to determine the optimal concentration and delivery systems. Furthermore, investigating the effects of this compound on a wider range of insect species could reveal new targets for pest control. The development of juvenile hormone analogues for insect control provides a successful precedent for this approach. nih.gov It is also important to consider the effectiveness of these bio-inspired strategies in comparison to and in combination with other pest management tactics, such as biological and cultural controls. mdpi.commdpi.com

Contributions to the Understanding of Symbiotic Chemical Ecology and "Info-Chemical" Networks

The production of this compound by bacteria suggests a role in inter- and intra-species communication within microbial communities and between microbes and their hosts. frontiersin.org These "info-chemicals" are fundamental to the functioning of symbiotic relationships and entire ecosystems. researchgate.netnih.gov

Future studies should investigate the role of this compound in mediating interactions within the phytopathogen Xanthomonas campestris and its interactions with host plants and other microorganisms in the rhizosphere. beilstein-journals.orgfrontiersin.org This could involve experiments to determine if this compound influences biofilm formation, quorum sensing, or the expression of virulence factors. Understanding how this compound functions within a complex "info-chemical" network will provide valuable insights into the chemical ecology of symbiotic relationships and may reveal new ways to manipulate these interactions for agricultural or medical benefit.

常见问题

Q. What analytical techniques are recommended for characterizing the purity and structural identity of 8-Methylnonan-2-one in microbial volatile organic compound (MVOC) studies?

To ensure accurate characterization, combine gas chromatography-mass spectrometry (GC-MS) for volatile detection and quantification with nuclear magnetic resonance (NMR) spectroscopy for structural elucidation. Validate purity using high-performance liquid chromatography (HPLC) with a refractive index detector. Calibrate instruments against certified reference standards and report detection limits, retention indices, and spectral matches in accordance with IUPAC guidelines .

Q. What experimental controls are essential when investigating this compound’s role in plant-microbe interactions?

Include abiotic controls (e.g., solvent-only treatments) to distinguish microbial volatile effects from environmental variables. Use biological replicates (≥3) to account for intersample variability. Standardize growth conditions (temperature, humidity, light) and validate compound delivery systems (e.g., closed-loop chambers) to ensure consistent exposure concentrations. Document baseline volatile profiles of uninfected plants for comparative analysis .

Q. How should researchers address challenges in quantifying this compound in complex biological matrices?

Employ solid-phase microextraction (SPME) or dynamic headspace sampling to isolate volatiles from aqueous or cellular debris. Optimize extraction parameters (e.g., fiber type, adsorption time) using spiked recovery experiments. Quantify via internal standard calibration (e.g., deuterated analogs) to correct for matrix effects. Report relative standard deviations (RSD) for repeatability and intermediate precision .

Advanced Research Questions

Q. How can researchers resolve contradictory findings regarding the antifungal effects of this compound observed in different experimental models?

Contradictions in bioactivity (e.g., promotion vs. inhibition of Rhizoctonia solani) may arise from concentration-dependent effects or contextual interactions with other MVOCs. Design dose-response assays across a logarithmic concentration range (e.g., 0.1–100 µM) and test combinatorial effects with co-occurring ketones (e.g., 10-methylundecan-2-one). Use factorial ANOVA to identify synergistic/antagonistic interactions and report effect sizes with 95% confidence intervals .

Q. What statistical approaches are appropriate for analyzing dose-response relationships of this compound in bioactivity assays?

Fit dose-response curves using nonlinear regression models (e.g., four-parameter logistic equation). Calculate EC₅₀/IC₅₀ values with bootstrapping to estimate uncertainty. For time-dependent effects, apply mixed-effects models to account for repeated measurements. Validate assumptions of normality and homoscedasticity using Shapiro-Wilk and Levene’s tests, respectively .

Q. How can researchers optimize synthetic pathways for this compound to improve yield while maintaining stereochemical integrity?

Evaluate biosynthetic routes via β-oxidation of branched-chain fatty acids (e.g., 11-methyldodecanoyl-SCoA) in microbial systems. Monitor intermediates using LC-MS and optimize fermentation conditions (pH, aeration, substrate feeding). For chemical synthesis, explore catalytic ketonization of 8-methylnonanal using palladium-based catalysts. Purify via fractional distillation under reduced pressure and confirm enantiomeric purity by chiral GC .

Q. What strategies mitigate biases in interpreting this compound’s ecological significance when working with limited or conflicting datasets?

Conduct systematic reviews to aggregate findings across studies, applying meta-analysis to quantify heterogeneity (e.g., I² statistic). Use sensitivity analysis to assess the impact of outlier removal. Transparently report limitations, such as sampling biases in microbial strain selection or methodological variability in volatile collection. Pre-register hypotheses and analytical pipelines to reduce confirmation bias .

Methodological Guidance for Data Reporting

- Structural Validation : Provide H and C NMR chemical shifts (δ in ppm), coupling constants (J in Hz), and MS fragmentation patterns. Compare with literature data for Xanthomonas campestris-derived volatiles .

- Bioactivity Data : Report minimum inhibitory concentrations (MICs) with exact p-values and adjust for multiple comparisons (e.g., Bonferroni correction). Include raw data in supplementary materials for reproducibility .

- Synthetic Protocols : Document reaction yields, catalyst loadings, and purification metrics (e.g., Rf values, distillation fractions). Adhere to Green Chemistry principles by calculating atom economy and E-factors .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。